N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and amino groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-methylphenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound’s amino groups can form hydrogen bonds with proteins, affecting their function. Additionally, its aromatic rings can participate in π-π interactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Known for its electron-donor characteristics.
2,4-Bis[4-(N,N-diphenylamino)-2,6-dihydroxyphenyl]squaraine: Used in organic electronic devices.
Uniqueness
N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide stands out due to its unique combination of triazine and alaninamide moieties, providing distinct chemical and biological properties that are not commonly found in similar compounds.
Properties
Molecular Formula |
C27H29N7O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C27H29N7O/c1-17-8-12-21(13-9-17)30-26-32-25(33-27(34-26)31-22-14-10-18(2)11-15-22)28-20(4)24(35)29-23-7-5-6-19(3)16-23/h5-16,20H,1-4H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
UJFBSHVIQHTRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC(=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
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